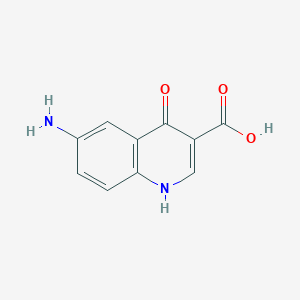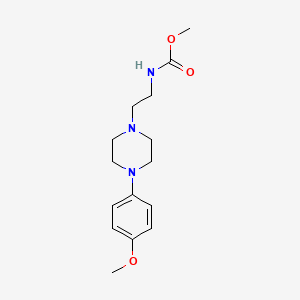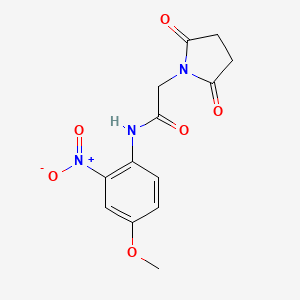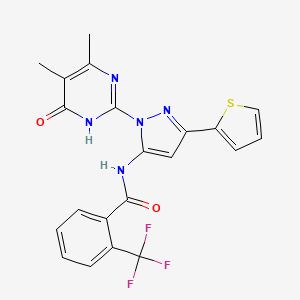![molecular formula C18H17NO6 B2601262 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-06-2](/img/structure/B2601262.png)
4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Anticancer Activity
One study details the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives through a domino synthesis involving condensation, Michael addition, and intramolecular cyclization. These synthesized compounds were evaluated for their anticancer activity against various human cancer cell lines, indicating their potential in cancer research and treatment applications (S. Hadiyal et al., 2020).
Antioxidant and Cytotoxic Activities
Another research finding involves a unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative isolated from the fungus Phellinus igniarius. This derivative showed significant antioxidant activity by inhibiting rat liver microsomal lipid peroxidation and demonstrated moderate selective cytotoxic activities against human cancer cell lines (Ying Wang et al., 2005).
Conducting Polymers
Research on bis(pyrrol-2-yl) arylenes, which are related to the pyranone structure, focuses on their use in conducting polymers. These compounds exhibit low oxidation potentials, making them stable in their conducting form. This property is significant for applications in electronic materials and devices (G. Sotzing et al., 1996).
Synthesis of Heterocycles
The compound's structural motifs are also used in the synthesis of diverse heterocycles, which are crucial in medicinal chemistry for developing new therapeutic agents. For instance, research on 2H-pyran-2-ones and their annulated analogs highlights their role as versatile building blocks in organic synthesis, leading to a wide range of biologically active compounds (R. Pratap & V. Ram, 2017).
Antimicrobial Evaluation
Benzo[d][1,3]dioxole gathered pyrazole derivatives, structurally related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (B. Umesha & Y. Basavaraju, 2014).
特性
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-6-14(8-17(20)24-11)25-13-4-5-19(9-13)18(21)12-2-3-15-16(7-12)23-10-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOXCBMHPZOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2601179.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2601180.png)
![1-(2-fluorobenzyl)-3-[(4-methylpiperidino)sulfonyl]-2(1H)-pyridinone](/img/structure/B2601181.png)



![N-(5-chloro-2-methoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601187.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601188.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)
![2-[6-(1-Benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B2601196.png)
![1-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2601197.png)
![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)
